

Spectroscopic Profile of (2-Amino-5-chlorophenyl)methanol: A Technical Guide

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Compound of Interest

Compound Name: (2-Amino-5-chlorophenyl)methanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **(2-Amino-5-chlorophenyl)methanol** (also known as 2-amino-5-chlorobenzyl alcohol), a valuable building block in synthetic organic chemistry and drug discovery. Due to the limited availability of directly published complete experimental spectra for this specific molecule, this guide presents a combination of predicted data based on analogous compounds and detailed, generalized experimental protocols for obtaining such data. The information is intended to assist researchers in the identification, characterization, and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the structure of organic molecules. The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts for **(2-Amino-5-chlorophenyl)methanol**, along with experimental data for structurally related compounds that inform these predictions.

Predicted ^1H NMR Data for (2-Amino-5-chlorophenyl)methanol

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~7.2 - 7.4	m	2	Ar-H
~6.7 - 6.9	m	1	Ar-H
~4.6	s	2	-CH ₂ OH
~4.5	br s	2	-NH ₂
~2.5	br s	1	-OH

Predicted in CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Experimental ¹H NMR Data for Analogous Compounds

Table 2: Experimental ¹H NMR Data for 2-Aminobenzyl alcohol

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
7.08	m	1	Ar-H
7.00	m	1	Ar-H
6.68	m	1	Ar-H
6.65	m	1	Ar-H
4.537	s	2	-CH ₂ OH
3.52	br s	2	-NH ₂

Solvent not specified in the source.[\[1\]](#)

Table 3: Experimental ¹H NMR Data for 2-Chlorobenzyl alcohol

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
7.50	d, $J=7.4$ Hz	1	Ar-H
7.38	d, $J=7.8$ Hz	1	Ar-H
7.32 - 7.21	m	2	Ar-H
4.79	s	2	-CH ₂ OH
2.27	s	1	-OH

Solvent: CDCl₃.

Predicted ¹³C NMR Data for (2-Amino-5-chlorophenyl)methanol

Table 4: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~145	Ar-C (C-NH ₂)
~130	Ar-C (C-Cl)
~129	Ar-CH
~128	Ar-CH
~118	Ar-C (C-CH ₂ OH)
~116	Ar-CH
~64	-CH ₂ OH

Predicted in CDCl₃. Chemical shifts are referenced to the solvent peak.

Experimental ¹³C NMR Data for Analogous Compounds

Table 5: Experimental ¹³C NMR Data for 2-Aminobenzyl alcohol

Chemical Shift (δ , ppm)	Assignment
145.8	Ar-C (C-NH ₂)
128.8	Ar-CH
128.5	Ar-CH
128.3	Ar-C (C-CH ₂ OH)
118.9	Ar-CH
116.2	Ar-CH
64.8	-CH ₂ OH

Solvent not specified in the source.

Table 6: Experimental ^{13}C NMR Data for 2-Chlorobenzyl alcohol

Chemical Shift (δ , ppm)	Assignment
138.18	Ar-C (C-CH ₂ OH)
132.72	Ar-C (C-Cl)
129.35	Ar-CH
128.83	Ar-CH
128.73	Ar-CH
127.03	Ar-CH
62.80	-CH ₂ OH

Solvent: CDCl₃.

Experimental Protocol for NMR Spectroscopy

A sample of **(2-Amino-5-chlorophenyl)methanol** (typically 5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Tetramethylsilane (TMS) is added as an internal standard ($\delta = 0.00$ ppm). ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. For ^{13}C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for **(2-Amino-5-chlorophenyl)methanol** are presented below, along with experimental data for a related compound.

Predicted IR Data for **(2-Amino-5-chlorophenyl)methanol**

Table 7: Predicted IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Assignment
3400 - 3200	Strong, Broad	O-H stretch (alcohol), N-H stretch (amine)
3100 - 3000	Medium	Aromatic C-H stretch
2950 - 2850	Medium	Aliphatic C-H stretch (- CH_2)
1620 - 1580	Medium to Strong	C=C aromatic ring stretch, N-H bend
1500 - 1400	Medium	C=C aromatic ring stretch
1300 - 1200	Medium	C-N stretch
1100 - 1000	Strong	C-O stretch (primary alcohol)
850 - 800	Strong	C-H out-of-plane bend (substituted benzene)
800 - 700	Strong	C-Cl stretch

Experimental IR Data for an Analogous Compound

Table 8: Experimental IR Data for 2-Aminobenzyl alcohol

Wavenumber (cm ⁻¹)	Assignment
~3370, ~3280	N-H stretch
~3050	Aromatic C-H stretch
~2870	Aliphatic C-H stretch
~1610	N-H bend
~1490, ~1460	Aromatic C=C stretch
~1010	C-O stretch
~750	C-H out-of-plane bend

Data from NIST Chemistry WebBook.

Experimental Protocol for FT-IR Spectroscopy

A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly onto the ATR crystal. The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer, typically over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

Predicted Mass Spectrometry Data for (2-Amino-5-chlorophenyl)methanol

Table 9: Predicted Mass Spectrometry Data

m/z	Relative Intensity	Assignment
157/159	High	$[M]^+$ (Molecular ion) with characteristic ~3:1 ratio for $^{35}\text{Cl}/^{37}\text{Cl}$ isotopes
140/142	Medium	$[M-\text{OH}]^+$
128/130	Medium	$[M-\text{CH}_2\text{OH}]^+$
122	High	$[M-\text{Cl}]^+$
92	Medium	$[M-\text{Cl}-\text{CH}_2\text{O}]^+$

Experimental Mass Spectrometry Data for an Analogous Compound

Table 10: Experimental Mass Spectrometry Data for 2-Aminobenzyl alcohol

m/z	Assignment
123	$[M]^+$ (Molecular ion)
106	$[M-\text{OH}]^+$
94	$[M-\text{CH}_2\text{OH}]^+$

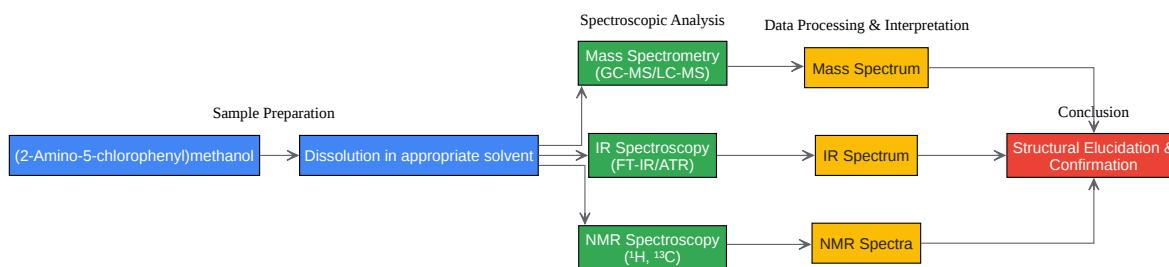
Data from NIST Chemistry WebBook.

Experimental Protocol for Mass Spectrometry

The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For GC-MS, the sample is vaporized and ionized, often by electron impact (EI). For LC-MS, the sample is ionized from the liquid phase, commonly using electrospray ionization (ESI). The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **(2-Amino-5-chlorophenyl)methanol**.



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Caption: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the expected spectroscopic properties of **(2-Amino-5-chlorophenyl)methanol**. For definitive characterization, it is recommended that researchers acquire experimental data on their own samples and compare it with the predicted values and data from analogous compounds presented herein.

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References

- 1. 2-Aminobenzyl alcohol(5344-90-1) ^1H NMR spectrum [chemicalbook.com]

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